molecular formula C9H14N4 B13428597 (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B13428597
M. Wt: 178.23 g/mol
InChI Key: PVPZYRCMKAXIQV-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to the fusion of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanamine

InChI

InChI=1S/C9H14N4/c1-7(2)12-3-4-13-9(12)5-8(6-10)11-13/h3-5,7H,6,10H2,1-2H3

InChI Key

PVPZYRCMKAXIQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)CN

Origin of Product

United States

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